N,N'-bis(2-nitrophenyl)propanediamide
Overview
Description
“N,N’-bis(2-nitrophenyl)propanediamide”, also known as BNPP, is an organic compound with the chemical formula C15H12N4O6 . It has a molecular weight of 344.28 g/mol . The compound is typically available in powder form .
Molecular Structure Analysis
The IUPAC name for “N,N’-bis(2-nitrophenyl)propanediamide” is N1,N~3~-bis (2-nitrophenyl)malonamide . The InChI code for this compound is 1S/C15H12N4O6/c20-14 (16-10-5-1-3-7-12 (10)18 (22)23)9-15 (21)17-11-6-2-4-8-13 (11)19 (24)25/h1-8H,9H2, (H,16,20) (H,17,21) .Physical And Chemical Properties Analysis
“N,N’-bis(2-nitrophenyl)propanediamide” has a melting point of 182-183°C . It is typically stored at room temperature .Scientific Research Applications
Application 1: Stabilizer for Nitrate Ester-Based Energetic Materials
- Methods of Application : The efficiency of the poly 2-acryloyl-N,N-bis(4-nitrophenyl) propandiamide stabilizers and their synergistic effect were investigated using thermogravimetric analysis, Bergmann–Junk test, and differential scanning calorimetry .
Application 2: Catalyst for High-Molecular-Weight Polyethylene Elastomers
- Summary of Application : “N,N’-bis(2-nitrophenyl)propanediamide” is used in the synthesis of nickel complexes that act as tunable and effective catalysts for high-molecular-weight polyethylene elastomers .
- Methods of Application : Four examples of N,N-bis(aryl)butane-2,3-diimine–nickel(II) bromide complexes were prepared using a straightforward one-pot synthetic method. By employing EtAlCl2, Et2AlCl, or MAO as activators, these complexes displayed moderate to high activity as catalysts for ethylene polymerization .
- Results or Outcomes : The cyclohexyl-containing complex reached a peak level of 13.2 × 10^6 g (PE) of (mol of Ni) −1 h −1 at 40 °C, yielding high-molecular-weight (ca. 1 million g mol −1) and highly branched polyethylene elastomers with generally narrow dispersity. The analysis of polyethylenes with 13 C NMR spectroscopy revealed branching density between 73 and 104 per 1000 carbon atoms .
Application 3: Optoelectronic Properties in Nanostructured Hybrids
- Summary of Application : “N,N’-bis(2-nitrophenyl)propanediamide” is used in the preparation of organic–inorganic nanostructured hybrids based on N,N′-diphenyl-N,N′-bis (3-methylphenyl)- (1,l′-biphenyl)-4,4′-diamine (MTPD) and anatase TiO2 . These hybrids have potential applications in the field of ultraviolet photodetection .
- Methods of Application : The MTPD/TiO2 hybrids were prepared via a layer-by-layer deposition method. The hybrids were characterized by UV–Vis absorption spectra, photoconductivity measurements, and surface photovoltage spectra (SPS) .
- Results or Outcomes : The photosensitivity of MTPD/TiO2 nanostructured hybrids was increased by two times when compared with that of its single component .
Application 4: In Vitro Anticancer Activities
- Summary of Application : “N,N’-bis(2-nitrophenyl)propanediamide” is used in the synthesis of N-(40-nitrophenyl)-L-prolinamides, which have shown promising in vitro anticancer activities .
- Methods of Application : The N-(40-nitrophenyl)-L-prolinamides were synthesized in two steps, starting from the condensation of p-fluoronitrobenzene with L-proline, under aqueous–alcoholic basic conditions to afford N-aryl-L-prolines, which underwent amidation via a two-stage, one-pot reaction involving SOCl2 and amines .
- Results or Outcomes : The cytotoxicities of the synthesized compounds against four human carcinoma cell lines (SGC7901, HCT-116, HepG2, and A549) were evaluated by 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Some compounds exhibited good tumor inhibitory activities .
Application 5: Component in Nicarbazin
- Summary of Application : “N,N’-bis(2-nitrophenyl)propanediamide” is a component in Nicarbazin, a coccidiostat used in poultry .
- Methods of Application : Nicarbazin is typically administered in feed to control coccidiosis, a parasitic disease affecting a variety of animals, particularly poultry .
- Results or Outcomes : The use of Nicarbazin has been shown to effectively control outbreaks of coccidiosis, improving the health and productivity of poultry flocks .
Application 6: Organic–Inorganic Nanostructured Hybrids
- Summary of Application : “N,N’-bis(2-nitrophenyl)propanediamide” is used in the preparation of organic–inorganic nanostructured hybrids based on N,N′-diphenyl-N,N′-bis (3-methylphenyl)- (1,l′-biphenyl)-4,4′-diamine (MTPD) and anatase TiO2 . These hybrids have potential applications in the field of ultraviolet photodetection .
- Methods of Application : The MTPD/TiO2 hybrids were prepared via a layer-by-layer deposition method. The hybrids were characterized by UV–Vis absorption spectra, photoconductivity measurements, and surface photovoltage spectra (SPS) .
- Results or Outcomes : The photosensitivity of MTPD/TiO2 nanostructured hybrids was increased by two times when compared with that of its single component .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N,N'-bis(2-nitrophenyl)propanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O6/c20-14(16-10-5-1-3-7-12(10)18(22)23)9-15(21)17-11-6-2-4-8-13(11)19(24)25/h1-8H,9H2,(H,16,20)(H,17,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESMHZVRTXLXHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC(=O)NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396857 | |
Record name | N~1~,N~3~-Bis(2-nitrophenyl)propanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(2-nitrophenyl)propanediamide | |
CAS RN |
96331-35-0 | |
Record name | N~1~,N~3~-Bis(2-nitrophenyl)propanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.